spiro[azetidine-2,2'-bicyclo[2.2.1]heptane]
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Overview
Description
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] is a unique spirocyclic compound characterized by its rigid bicyclic structure. This compound is notable for its spiro linkage, where the azetidine ring is fused to a bicyclo[2.2.1]heptane framework. The molecular formula of spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] is C9H15N, and it has a molecular weight of 137.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of azetidine derivatives with bicyclo[2.2.1]heptane intermediates. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-4-one, while reduction may produce spiro[azetidine-2,2’-bicyclo[2.2.1]heptane]-2-amine .
Scientific Research Applications
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] involves its interaction with specific molecular targets. The rigid spirocyclic structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Spiro[azetidine-2-one]: Known for its β-lactam structure and antibiotic properties.
Spiro[pyrrolidine]: Exhibits diverse biological activities and is used in medicinal chemistry.
Spiro[indoline]: Notable for its pharmacological properties and use in drug development.
Spiro[pyran]: Used in the synthesis of heterocyclic compounds with potential therapeutic applications.
Uniqueness
Spiro[azetidine-2,2’-bicyclo[2.2.1]heptane] is unique due to its rigid bicyclic structure, which imparts distinct chemical and biological properties. Its spiro linkage provides a stable framework that can interact with various molecular targets, making it a valuable compound in research and development .
Properties
CAS No. |
28890-93-9 |
---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.2 |
Purity |
95 |
Origin of Product |
United States |
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